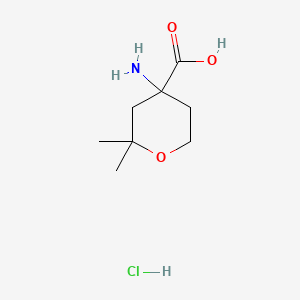

4-Amino-2,2-dimethyloxane-4-carboxylicacidhydrochloride

Description

4-Amino-2,2-dimethyloxane-4-carboxylic acid hydrochloride is a bicyclic carboxylic acid derivative featuring an oxane (tetrahydropyran) ring substituted with two methyl groups at the C2 position and an amino group at the C4 position, with a hydrochloric acid counterion. This compound is listed in commercial catalogs as a building block for organic synthesis, particularly in pharmaceutical and agrochemical research .

Properties

Molecular Formula |

C8H16ClNO3 |

|---|---|

Molecular Weight |

209.67 g/mol |

IUPAC Name |

4-amino-2,2-dimethyloxane-4-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C8H15NO3.ClH/c1-7(2)5-8(9,6(10)11)3-4-12-7;/h3-5,9H2,1-2H3,(H,10,11);1H |

InChI Key |

FMKOLQFUOVCUOT-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CCO1)(C(=O)O)N)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,2-dimethyloxane-4-carboxylicacidhydrochloride typically involves the following steps:

Cyclization Reaction: The starting material, often a suitable precursor like 2,2-dimethyl-1,3-propanediol, undergoes cyclization to form the oxane ring.

Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of 4-Amino-2,2-dimethyloxane-4-carboxylicacidhydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,2-dimethyloxane-4-carboxylicacidhydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often altering the functional groups.

Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-Amino-2,2-dimethyloxane-4-carboxylicacidhydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It finds applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-2,2-dimethyloxane-4-carboxylicacidhydrochloride involves its interaction with specific molecular targets. The amino and carboxylic acid groups enable it to bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Analogues

4-Cyclopentylmorpholine-3-carboxylic Acid Hydrochloride

- Structure : A morpholine ring substituted with a cyclopentyl group and a carboxylic acid group.

- Applications : Used in peptide synthesis and as a ligand in catalysis.

- Cost : Priced at €550.00 for 50 mg, significantly higher than the target compound (€497.00 for 50 mg) .

- Key Difference : The morpholine ring (six-membered with one oxygen and one nitrogen) contrasts with the oxane ring (six-membered with one oxygen), leading to differences in electronic properties and reactivity.

3-Aminotetrahydrothiophene 1,1-Dioxide Hydrochloride

- Structure: A saturated thiophene ring (sulfone derivative) with an amino group.

- Properties : Melting point 208–209°C, molecular weight 171.64 g/mol .

- Applications: Potential use in sulfa drug analogs or as a chiral auxiliary.

- Key Difference : The sulfur-containing ring system may confer distinct metabolic stability compared to the oxygen-based oxane structure.

4-Amino-2,6-Dichlorophenol

- Structure: Aromatic phenol with amino and chlorine substituents.

- Properties : Melting point 167–170°C, >95% purity .

- Applications : Intermediate in agrochemicals (e.g., pesticides).

- Key Difference : Aromaticity and chlorine substituents enhance electrophilicity, unlike the aliphatic oxane derivative.

Physicochemical Properties and Stability

Key Observations :

- The target compound lacks reported melting point data, complicating direct comparisons.

- Storage requirements vary: deuterated analogs (e.g., 15N-1-oxyl) require refrigeration, while others are stable at room temperature .

Cost and Commercial Availability

- 4-Amino-2,2-dimethyloxane-4-carboxylic Acid HCl: Priced at €497.00 for 50 mg, making it moderately priced among specialized building blocks .

- 4-Cyclopentylmorpholine-3-carboxylic Acid HCl : Higher cost (€550.00 for 50 mg), likely due to complex cyclopentyl substitution .

- Aminocyclopyrachlor Standard: Extremely expensive (€67,000 for 10 mg), reflecting its niche use in pesticide residue analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.